molecular formula C8H4N2S B3297532 Benzo[d]thiazole-7-carbonitrile CAS No. 895525-11-8

Benzo[d]thiazole-7-carbonitrile

Cat. No. B3297532
CAS RN: 895525-11-8
M. Wt: 160.20 g/mol
InChI Key: KMPZMAOXBUTHGS-UHFFFAOYSA-N
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Description

Benzo[d]thiazole-7-carbonitrile is a chemical compound with the molecular formula C8H4N2S and a molecular weight of 160.2 . It is used for research and development purposes .


Molecular Structure Analysis

Benzo[d]thiazole-7-carbonitrile contains a total of 16 bonds; 12 non-H bonds, 11 multiple bonds, 1 triple bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aromatic nitrile, and 1 Thiazole .


Physical And Chemical Properties Analysis

Benzo[d]thiazole-7-carbonitrile has a molecular formula of C8H4N2S and a molecular weight of 160.2 .

Scientific Research Applications

Anticancer Activity

Benzothiazole derivatives, including Benzo[d]thiazole-7-carbonitrile, have been studied for their potential anticancer activity . They have been synthesized and evaluated for their in vitro antitumor activity against various human cancer cell lines . Some compounds have shown promising results, indicating the potential of benzothiazole derivatives in cancer treatment .

Antimicrobial Activity

Benzothiazole derivatives have been found to exhibit antimicrobial properties . This makes them potential candidates for the development of new antimicrobial agents.

Anti-inflammatory Activity

These compounds have also been studied for their anti-inflammatory properties . This suggests that they could be used in the treatment of conditions characterized by inflammation .

Antiviral Activity

Research has indicated that benzothiazole derivatives can have antiviral properties . This opens up possibilities for their use in antiviral therapies .

Antioxidant Activity

Benzothiazole derivatives have been found to exhibit antioxidant properties . This means they could potentially be used in the treatment of diseases caused by oxidative stress .

Antitubercular Activity

Studies have shown that benzothiazole derivatives can have antitubercular properties . This suggests potential applications in the treatment of tuberculosis .

Anticonvulsant Activity

Benzothiazole derivatives have been studied for their anticonvulsant properties . This indicates potential applications in the treatment of epilepsy and other seizure disorders .

Antimalarial and Antileishmanial Activities

Benzothiazole derivatives have been found to exhibit antimalarial and antileishmanial activities . This suggests potential applications in the treatment of malaria and leishmaniasis .

Safety and Hazards

When handling Benzo[d]thiazole-7-carbonitrile, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

1,3-benzothiazole-7-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2S/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPZMAOXBUTHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CS2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60740591
Record name 1,3-Benzothiazole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60740591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[d]thiazole-7-carbonitrile

CAS RN

895525-11-8
Record name 1,3-Benzothiazole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60740591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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